Cas no 2767-90-0 ((1-Pyridin-4-yl)piperidine)

(1-Pyridin-4-yl)piperidine is a heterocyclic organic compound featuring a pyridine ring linked to a piperidine moiety. This structure imparts versatile reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its dual functionality allows for selective modifications at both the pyridine and piperidine sites, enabling the development of targeted bioactive molecules. The compound’s stability under standard conditions and compatibility with common reaction conditions enhance its utility in multistep synthetic routes. Additionally, its nitrogen-rich framework contributes to ligand properties in coordination chemistry. (1-Pyridin-4-yl)piperidine is particularly useful in medicinal chemistry for constructing pharmacophores with potential CNS activity or as a building block for catalysts and functional materials.
(1-Pyridin-4-yl)piperidine structure
(1-Pyridin-4-yl)piperidine structure
Product name:(1-Pyridin-4-yl)piperidine
CAS No:2767-90-0
MF:C10H14N2
MW:162.231562137604
MDL:MFCD00006476
CID:43402
PubChem ID:329765297

(1-Pyridin-4-yl)piperidine Chemical and Physical Properties

Names and Identifiers

    • (1-Pyridin-4-yl)piperidine
    • 1-Pyridin-4-ylpiperidine
    • 4-Piperidinopyridine
    • (Pyridine,4-(1-piperidinyl)-)
    • 4-(1-piperidinyl)Pyridine
    • 4-piperidin-1-ylpyridine
    • 1-(4-Pyridyl)piperidine 4-Piperidinopyridine
    • 4-N-piperidylpyridine
    • 4-piperidinylpyridine
    • 4-Piperidylpyridine
    • 1-(4-Pyridyl)piperidine
    • 4-(piperidin-1-yl)pyridine
    • Pyridine, 4-(1-piperidinyl)-
    • MTPBUCCXRGSDCR-UHFFFAOYSA-N
    • PubChem18524
    • 4-(1-piperidyl)pyridine
    • 1-(4-Pyridinyl)piperidine #
    • MTPBUCCXRGSDCR-UHFFFAOYSA-
    • EBD27229
    • 4-(1-PIPERIDINY
    • AKOS006280710
    • EINECS 220-447-7
    • A1621
    • AC-907/25014282
    • DTXSID20182039
    • SY047296
    • DS-0683
    • FT-0634474
    • FS-2936
    • J-500263
    • SCHEMBL48987
    • 4-(1-PIPERIDINYL)-PYRIDINE
    • CS-W016110
    • MFCD00006476
    • FT-0619425
    • AM20080590
    • 2767-90-0
    • RB1052
    • InChI=1/C10H14N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h4-7H,1-3,8-9H2
    • NS00028344
    • 4-Piperidinopyridine, 97%
    • SB42987
    • DB-349528
    • DTXCID80104530
    • 220-447-7
    • MDL: MFCD00006476
    • Inchi: 1S/C10H14N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h4-7H,1-3,8-9H2
    • InChI Key: MTPBUCCXRGSDCR-UHFFFAOYSA-N
    • SMILES: N1(C2C([H])=C([H])N=C([H])C=2[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]

Computed Properties

  • Exact Mass: 162.115698g/mol
  • Surface Charge: 0
  • XLogP3: 1.8
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 162.115698g/mol
  • Monoisotopic Mass: 162.115698g/mol
  • Topological Polar Surface Area: 16.1Ų
  • Heavy Atom Count: 12
  • Complexity: 124
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Melting Point: 78-83 °C
  • PSA: 16.13000
  • LogP: 2.13690

(1-Pyridin-4-yl)piperidine Security Information

(1-Pyridin-4-yl)piperidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(1-Pyridin-4-yl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
FS-2936-100G
(1-Pyridin-4-yl)piperidine
2767-90-0 >95%
100g
£56.00 2025-02-08
abcr
AB290868-25 g
1-Pyridin-4-ylpiperidine, 97%; .
2767-90-0 97%
25g
€90.20 2022-03-03
abcr
AB290868-10 g
1-Pyridin-4-ylpiperidine, 97%; .
2767-90-0 97%
10g
€67.40 2022-03-03
eNovation Chemicals LLC
Y1112116-500g
4-Piperidinopyridine
2767-90-0 97%
500g
$480 2024-06-05
Fluorochem
077244-25g
1-Pyridin-4-yl)piperidine
2767-90-0 99%
25g
£32.00 2022-03-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022693-25g
(1-Pyridin-4-yl)piperidine
2767-90-0 97%
25g
¥141 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R022693-5g
(1-Pyridin-4-yl)piperidine
2767-90-0 97%
5g
¥38 2024-05-24
TRC
P995730-2.5g
(1-Pyridin-4-yl)piperidine
2767-90-0
2.5g
$ 115.00 2022-06-03
abcr
AB290868-100 g
1-Pyridin-4-ylpiperidine, 97%; .
2767-90-0 97%
100g
€181.30 2022-03-03
abcr
AB290868-500 g
1-Pyridin-4-ylpiperidine, 97%; .
2767-90-0 97%
500g
€508.30 2022-03-03

(1-Pyridin-4-yl)piperidine Production Method

(1-Pyridin-4-yl)piperidine Related Literature

Additional information on (1-Pyridin-4-yl)piperidine

Compound CAS No. 2767-90-0: (1-Pyridin-4-yl)piperidine

Introduction to (1-Pyridin-4-yl)piperidine

The compound (1-Pyridin-4-yl)piperidine, identified by the CAS number 2767-90-0, is a heterocyclic organic compound with significant applications in various fields. This molecule combines the structural features of a pyridine ring and a piperidine ring, creating a unique chemical entity with versatile properties. The pyridine moiety contributes aromaticity and potential for hydrogen bonding, while the piperidine ring introduces a six-membered amine-containing structure, enhancing the compound's flexibility and reactivity.

Chemical Structure and Properties

The molecular structure of (1-Pyridin-4-yl)piperidine consists of a pyridine ring attached to a piperidine ring at the 4-position of the pyridine. This arrangement results in a molecule with a molecular formula of C12H15N and a molecular weight of 173.23 g/mol. The compound is typically synthesized via nucleophilic substitution or coupling reactions, leveraging the reactivity of the pyridine and piperidine moieties.

Synthesis and Applications

The synthesis of (1-Pyridin-4-yl)piperidine involves various methodologies, including Buchwald-Hartwig amination, which has been extensively studied in recent years. This reaction allows for the formation of biaryl bonds under mild conditions, making it an attractive route for constructing complex heterocycles. The compound has found applications in pharmaceuticals, agrochemicals, and materials science due to its ability to act as an intermediate in the synthesis of bioactive molecules.

Recent Research Findings

Recent studies have highlighted the potential of (1-Pyridin-4-yl)piperidine as a building block for constructing advanced materials. For instance, researchers have explored its role in forming self-assembled monolayers (SAMs) with tailored surface properties. These SAMs exhibit promising applications in sensor technology and drug delivery systems due to their ability to control surface interactions at the molecular level.

Additionally, (1-Pyridin-4-yl)piperidine has been investigated for its role in catalysis. A 2023 study demonstrated that this compound can serve as a ligand in transition metal catalysts, enhancing their activity in cross-coupling reactions. This finding underscores its importance in modern catalytic processes and opens new avenues for sustainable chemical synthesis.

Environmental and Safety Considerations

While (1-Pyridin-4-yl)piperidine exhibits remarkable chemical versatility, its environmental impact remains an area of active research. Studies are ongoing to assess its biodegradability and potential toxicity to aquatic organisms. Preliminary results suggest that under controlled conditions, the compound undergoes rapid degradation, reducing its environmental footprint.

From a safety perspective, handling (1-Pyridin-4-yl)piperidine requires standard laboratory precautions due to its potential irritant properties. Proper ventilation and personal protective equipment are recommended during synthesis and manipulation.

Future Prospects

The future of (1-Pyridin-4-yl)piperidine looks promising as researchers continue to uncover its potential across diverse fields. Its role as an intermediate in drug discovery is particularly noteworthy, with ongoing projects exploring its use in developing novel antibiotics and anticancer agents.

In conclusion, (1-Pyridin-4-yllpipr idine) stands out as a versatile compound with significant contributions to modern chemistry. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:2767-90-0)(1-Pyridin-4-yl)piperidine
A1621
Purity:99%
Quantity:500g
Price ($):302.0